2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Description
The compound 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS: 860651-39-4) is a bisthiazole derivative featuring a 2,4-dichlorophenyl substituent on one thiazole ring and a hydroxyl group on the adjacent thiazole.
Properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c14-7-1-2-8(9(15)3-7)10-5-19-12(16-10)4-13-17-11(18)6-20-13/h1-3,5-6,18H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSRFLUJPLJNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC3=NC(=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the reaction of 2,4-dichlorophenylthiazole with thiazole-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Thiazole vs. Oxadiazole/Triazole Cores: The target compound’s bisthiazole system distinguishes it from oxadiazole (e.g., ) or triazole-based analogues (e.g., ).
- Substituent Effects : The 2,4-dichlorophenyl group is common across several compounds (), suggesting its role in modulating lipophilicity and target binding. The hydroxyl group in the target compound may improve solubility but reduce membrane permeability compared to methylsulfonyl or acetamide groups .
Physicochemical and Pharmacological Implications
- Solubility and Stability : The hydroxyl group in the target compound may enhance aqueous solubility but could render it susceptible to oxidation compared to sulfur-containing analogues like 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole .
- Biological Activity: While direct data are lacking, structurally related compounds exhibit diverse activities: Terconazole : A triazole antifungal agent highlights the importance of dichlorophenyl and heterocyclic motifs in targeting fungal cytochrome P450 enzymes.
Biological Activity
The compound 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and findings from recent studies.
Chemical Structure and Synthesis
The molecular formula of the compound is . The synthesis typically involves the reaction of 2-(2,4-dichlorophenyl)thiazole with appropriate reagents under controlled conditions to yield the desired thiazole derivative. The structural features include a thiazole ring and a dichlorophenyl substituent that contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Anticancer Activity :
- The compound has been evaluated for its anticancer properties against several human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicate significant growth inhibition with IC50 values ranging from 10.74 µM to 76.33 µM depending on the specific cell line tested .
- The mechanism of action appears to involve apoptosis induction, as evidenced by assays that show increased apoptotic markers in treated cells .
- EGFR Inhibition :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives similar to 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol:
| Study | Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| 4c | A549 | 10.74 ± 0.40 | Apoptosis induction | |
| 4b | MCF-7 | 18.73 ± 0.88 | Apoptosis induction | |
| 5a | HCT116 | 76.33 | EGFR inhibition |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their structural features. Substituents on the thiazole ring significantly affect their potency:
- Electron-withdrawing groups at specific positions enhance anticancer activity.
- Variations in substituents lead to different levels of EGFR inhibition and apoptotic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
